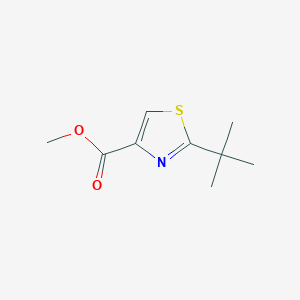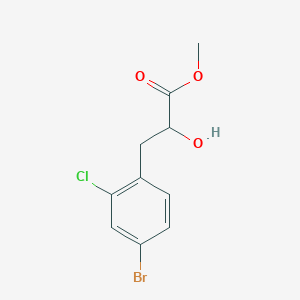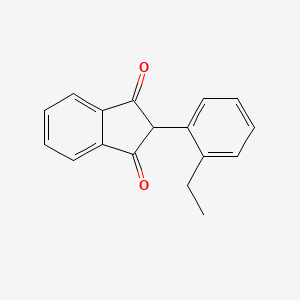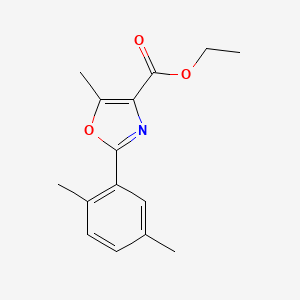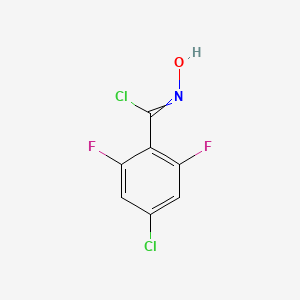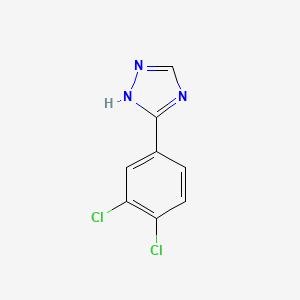
5-(3,4-dichlorophenyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Dichlorophenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a dichlorophenyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dichlorophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichlorophenylhydrazine with formamide or formic acid, leading to the formation of the triazole ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dichlorophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, with studies exploring its mechanism of action and efficacy in various disease models.
Industry: It is used in the development of agrochemicals and pharmaceuticals, contributing to the synthesis of active ingredients in these products.
Mechanism of Action
The mechanism of action of 5-(3,4-dichlorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For instance, its antimicrobial activity could be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1H-1,2,4-triazole: Similar structure but with a single chlorine atom.
5-(3,4-Dichlorophenyl)-1H-1,2,3-triazole: Differing in the position of nitrogen atoms in the triazole ring.
5-(3,4-Dichlorophenyl)-1H-1,2,4-oxadiazole: Contains an oxadiazole ring instead of a triazole ring.
Uniqueness
5-(3,4-Dichlorophenyl)-1H-1,2,4-triazole is unique due to its specific arrangement of chlorine atoms and the triazole ring, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H5Cl2N3 |
|---|---|
Molecular Weight |
214.05 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C8H5Cl2N3/c9-6-2-1-5(3-7(6)10)8-11-4-12-13-8/h1-4H,(H,11,12,13) |
InChI Key |
SCEHNFAYDTWKCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=NN2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


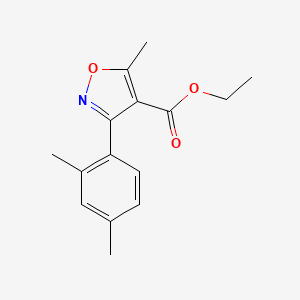
![(S)-N-[(S)-3-[4-(Benzyloxy)phenyl]-1-(diethylamino)-1-oxo-2-propyl]-2-(Boc-amino)-3,3-dimethylbutanamide](/img/structure/B13684671.png)
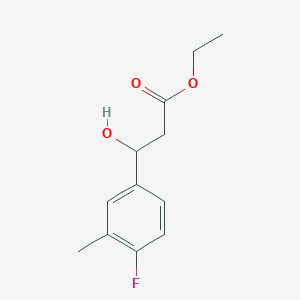


![6,6'-Dioctyl-3,3'-bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13684711.png)



